

# YK11: A Comparative Analysis of its Androgen Receptor Specificity and Cross-Reactivity

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## Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

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This guide provides a comparative analysis of the selective androgen receptor modulator (SARM) **YK11**, focusing on its specificity for the androgen receptor (AR) and its potential for cross-reactivity with other steroid hormone receptors. For a comprehensive evaluation, **YK11** is compared against other well-characterized SARMs, S-23 and LGD-4033, as well as the endogenous androgens dihydrotestosterone (DHT) and testosterone. This document summarizes available quantitative data, details relevant experimental protocols, and presents key signaling and experimental workflows through diagrams.

## Data Presentation

### Table 1: Comparative Androgen Receptor Binding Affinity

The following table summarizes the binding affinities of **YK11** and comparator compounds for the androgen receptor, presented as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate a higher binding affinity.

Compound	Receptor	Binding Affinity (Ki/Kd) [nM]	Citation(s)
YK11	Androgen Receptor	Data Not Available	-
S-23	Androgen Receptor	1.7	<a href="#">[1]</a>
LGD-4033	Androgen Receptor	~1	<a href="#">[2]</a> <a href="#">[3]</a>
Dihydrotestosterone (DHT)	Androgen Receptor	0.25 - 0.5	<a href="#">[2]</a>
Testosterone	Androgen Receptor	0.4 - 1.0	<a href="#">[2]</a>

Note: Despite extensive literature searches, specific quantitative data for the binding affinity (Ki or IC50) of **YK11** to the androgen receptor has not been reported in publicly available scientific literature. Qualitative statements suggest a high affinity[\[1\]](#).

## Table 2: Comparative Androgen Receptor Functional Activity

This table outlines the functional activity of **YK11** and comparator compounds in activating the androgen receptor, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate greater potency.

Compound	Assay Type	Functional Activity (EC50) [nM]	Citation(s)
YK11 (active diastereomer)	AR Luciferase Reporter Assay	7.85	[4]
YK11 (diastereomeric mixture)	AR Luciferase Reporter Assay	12.5	[4]
S-23	Not Available	Data Not Available	-
LGD-4033	AR Transcriptional Activity Assay	3.6 - 4.4	
Dihydrotestosterone (DHT)	AR Luciferase Reporter Assay	0.13	[2]
Testosterone	AR Luciferase Reporter Assay	0.66	[2]

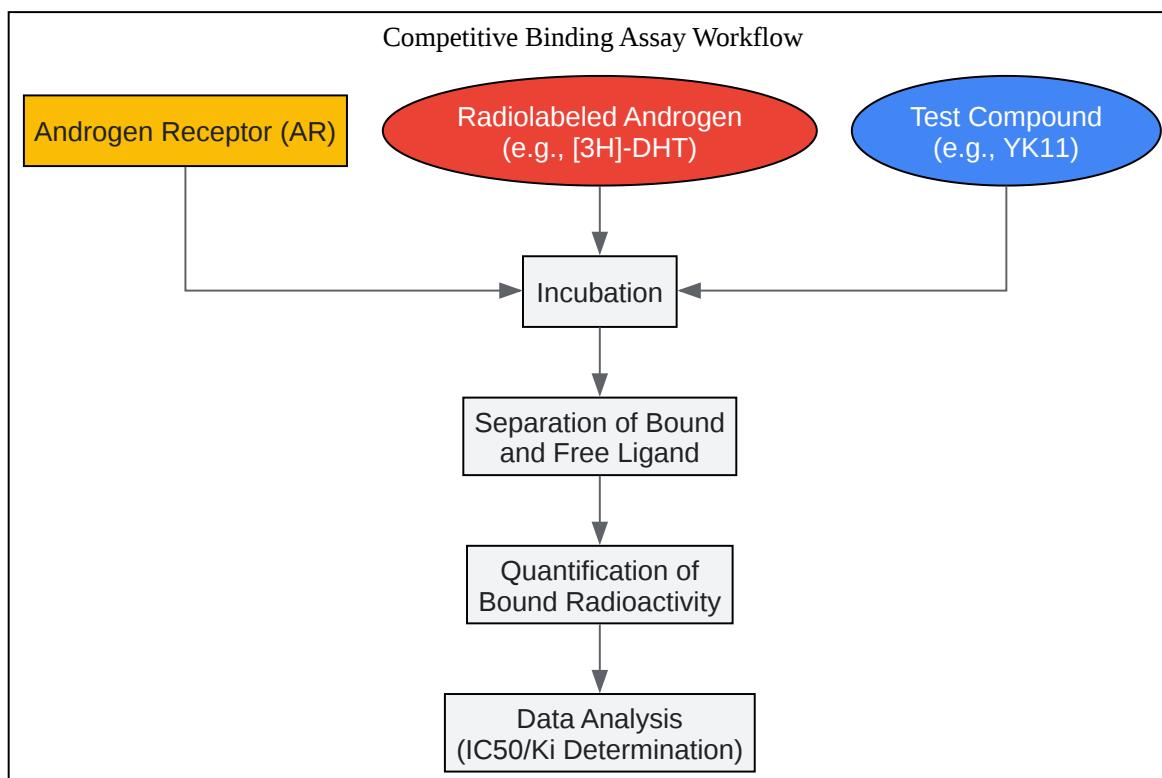
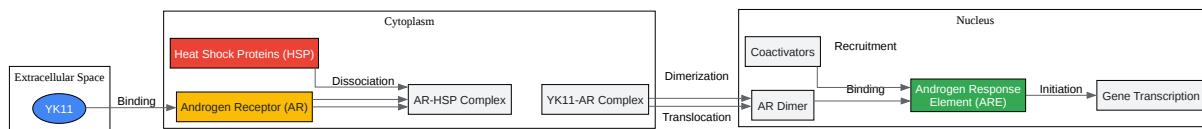
### Table 3: Cross-Reactivity with Other Steroid Receptors

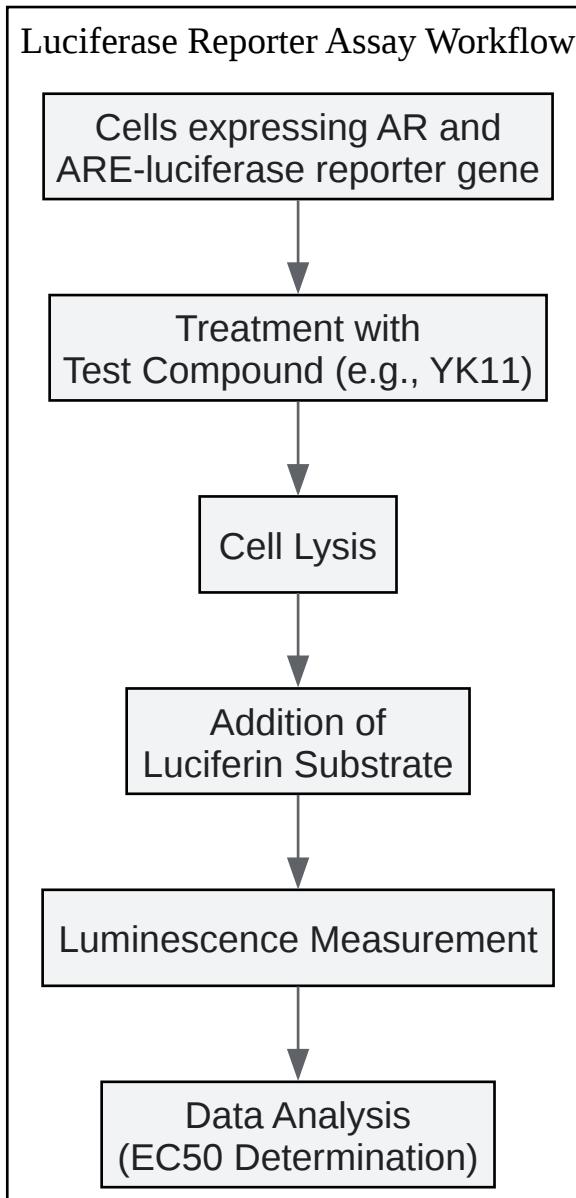
This table is intended to display the binding affinity of **YK11** for the Progesterone Receptor (PR), Estrogen Receptor (ER), and Glucocorticoid Receptor (GR).

Compound	Receptor	Binding Affinity (Ki/IC50) [nM]	Citation(s)
YK11	Progesterone Receptor	Data Not Available	-
YK11	Estrogen Receptor	Data Not Available	-
YK11	Glucocorticoid Receptor	Data Not Available	-

Note: There is currently no publicly available quantitative data on the cross-reactivity of **YK11** with the progesterone, estrogen, or glucocorticoid receptors.

### Mandatory Visualization





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## References

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